molecular formula C12H11NO3S B2603058 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 416885-36-4

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B2603058
CAS No.: 416885-36-4
M. Wt: 249.28
InChI Key: NCDRCSXDLFLEDJ-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a methoxyphenyl group. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidine ring contributes to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acid catalyst and heating to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biological activities. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

  • 2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
  • 2-[2-(4-nitrophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Uniqueness

What sets 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one apart is its methoxy group, which can influence its pharmacokinetic properties and biological activity. This makes it a unique candidate for further research and development in various fields .

Properties

IUPAC Name

(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRCSXDLFLEDJ-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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